molecular formula C8H12Br2O2 B14438733 7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane CAS No. 74765-95-0

7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane

Cat. No.: B14438733
CAS No.: 74765-95-0
M. Wt: 299.99 g/mol
InChI Key: ULJXPIIKIXICLA-UHFFFAOYSA-N
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Description

7,7-Dibromo-2-ethoxy-3-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of two bromine atoms, an ethoxy group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 2-ethoxy-3-oxabicyclo[4.1.0]heptane using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely .

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane involves its reactivity due to the presence of bromine atoms and the strained oxirane ring. The bromine atoms can participate in nucleophilic substitution reactions, while the oxirane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various products depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane is unique due to the combination of bromine atoms and an ethoxy group on a strained bicyclic oxirane ring.

Properties

CAS No.

74765-95-0

Molecular Formula

C8H12Br2O2

Molecular Weight

299.99 g/mol

IUPAC Name

7,7-dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H12Br2O2/c1-2-11-7-6-5(3-4-12-7)8(6,9)10/h5-7H,2-4H2,1H3

InChI Key

ULJXPIIKIXICLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2C(C2(Br)Br)CCO1

Origin of Product

United States

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